5-Fluoro-8-methylquinoline

Vue d'ensemble

Description

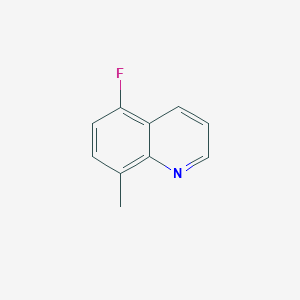

5-Fluoro-8-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-8-methylquinoline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogen atom in a quinoline derivative with a fluorine atom. For example, this compound can be synthesized by reacting 8-methylquinoline with a fluorinating agent such as silver fluoride (AgF) under appropriate conditions .

Another method involves the cyclization of fluorinated aniline derivatives. The Skraup cyclization is an effective synthetic route to transform fluorinated aniline into fluorinated quinoline derivatives. This method involves reacting the aniline derivative with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and reaction conditions is crucial to minimize side reactions and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-8-methylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted quinoline derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include silver fluoride (AgF) and other fluorinating agents.

Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Electrophilic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration and sulfonation reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

5-Fluoro-8-methylquinoline serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance antibacterial, antiviral, and anticancer activities. The compound's fluorine atom significantly boosts its biological activity by improving binding affinity to molecular targets, such as enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A comparative analysis revealed that compounds with similar structures displayed potent activity against various bacterial strains, showcasing IC50 values that indicate strong antibacterial efficacy.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanisms involve inhibition of specific signaling pathways critical for cell survival. Notably, one study highlighted its effectiveness against breast cancer cell lines, where reduced cell viability was observed at micromolar concentrations.

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound is utilized as a probe in biological studies to investigate enzyme inhibition and receptor interactions. Its unique structure allows researchers to explore its binding affinities and inhibitory effects on key enzymes involved in metabolic pathways.

Material Science

Development of Liquid Crystals and Dyes

This compound is also applied in material science, particularly in the development of liquid crystals and dyes. Its properties make it suitable for use in various industrial applications, including electronic devices and display technologies.

Agriculture

Agrochemical Applications

Fluorinated quinolines like this compound are employed as agrochemicals to protect crops from pests and diseases. Their biological activity supports their use in developing herbicides, insecticides, and fungicides.

Case Studies

- Antimicrobial Studies : Various studies have confirmed that derivatives of this compound exhibit significant antimicrobial properties against multiple bacterial strains.

- Anticancer Research : In vitro evaluations have shown promising results regarding the anticancer potential of this compound against several cancer cell lines, indicating its potential as a lead compound for further drug development.

- Agricultural Applications : Research has indicated that derivatives of this compound can be effectively used as agrochemicals, demonstrating efficacy in protecting crops from various pests and diseases.

Mécanisme D'action

The mechanism of action of 5-Fluoro-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to increased biological activity. For example, fluorinated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluoroquinoline: Similar to 5-Fluoro-8-methylquinoline but lacks the methyl group at the 8-position.

8-Methylquinoline: Similar to this compound but lacks the fluorine atom at the 5-position.

5,8-Difluoroquinoline: Contains two fluorine atoms at the 5 and 8 positions, providing different chemical properties and biological activities.

Uniqueness

This compound is unique due to the presence of both a fluorine atom at the 5-position and a methyl group at the 8-position. This combination of substituents enhances its chemical reactivity and biological activity compared to other quinoline derivatives .

Activité Biologique

5-Fluoro-8-methylquinoline is a compound belonging to the quinoline family, which has garnered significant interest due to its diverse biological activities. This article delves into the compound's synthesis, biological effects, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound possesses a bicyclic structure characterized by a fused benzene and pyridine ring. The presence of a fluorine atom at the 5-position and a methyl group at the 8-position contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 175.18 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and functionalization processes. Recent methodologies have focused on metal-free protocols for regioselective C–H halogenation, enhancing the efficiency of synthesizing quinoline derivatives .

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to this structure can inhibit the growth of various bacterial strains. A comparative analysis demonstrated that compounds with similar structures displayed potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Quinoline derivatives are also recognized for their anticancer activities. In vitro studies suggest that this compound can induce apoptosis in cancer cells, with mechanisms involving the inhibition of specific signaling pathways critical for cell survival. One study highlighted its effectiveness against breast cancer cell lines, showing reduced cell viability at micromolar concentrations .

Antimalarial Activity

The compound has been evaluated for its antimalarial properties as well. In a study involving various quinoline derivatives, this compound exhibited promising activity against Plasmodium falciparum, particularly against chloroquine-resistant strains. The IC50 values ranged from 150 to 680 nM, indicating significant potency .

Case Studies

- Antimicrobial Efficacy : A study assessed the antibacterial effects of several quinoline derivatives, including this compound. Results showed that it effectively inhibited bacterial growth with minimal cytotoxicity towards human cell lines.

- Anticancer Mechanisms : Another investigation focused on the apoptotic effects of quinoline derivatives on cancer cells. The study found that this compound triggered apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

- Antimalarial Studies : Research involving various synthesized quinolines demonstrated that this compound significantly inhibited P. falciparum growth in vitro, showcasing its potential as a lead compound for antimalarial drug development.

Comparative Analysis of Quinoline Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity | Antimalarial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4-Amino-5-fluoroquinoline | Moderate | Low | Moderate |

| 8-Methylquinoline | Low | High | Low |

Propriétés

IUPAC Name |

5-fluoro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJHEHMTWJYXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479451 | |

| Record name | 5-fluoro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-18-4 | |

| Record name | 5-fluoro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of halogenation in the context of quinoline chemistry, particularly regarding 5-Fluoro-8-methylquinoline?

A1: Halogenation, specifically the introduction of fluorine, chlorine, or bromine atoms, plays a crucial role in modifying the chemical properties of quinoline derivatives. In the provided research, the authors describe methods for aromatic chlorination and iodination of 8-methylquinoline. [] While this compound itself is not directly synthesized in these papers, the halogenation reactions described could potentially be adapted to synthesize this compound. Introducing a fluorine atom at the 5-position can alter the electronic distribution within the quinoline ring system, influencing its reactivity and potential interactions with biological targets.

Q2: The research mentions the synthesis of 8-(N-methyl-N-2-propynyl)aminomethylquinolines. How does the introduction of an 8-(N-methyl-N-2-propynyl)aminomethyl group compare to halogenation in terms of modifying quinoline properties?

A2: Introducing an 8-(N-methyl-N-2-propynyl)aminomethyl group represents a significant structural modification compared to halogenation. While halogenation primarily alters the electronic properties of the quinoline ring, adding the 8-(N-methyl-N-2-propynyl)aminomethyl group introduces both steric bulk and potential for further chemical reactions. [] This bulky substituent can influence the molecule's ability to interact with enzymes or receptors, impacting its biological activity. Additionally, the propynyl group can participate in click chemistry reactions, offering opportunities for further derivatization and conjugation to other molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.